molecular formula C10H10O3S B14030313 6-Formyl-1,1dioxothiachroman CAS No. 109210-01-7

6-Formyl-1,1dioxothiachroman

Cat. No.: B14030313
CAS No.: 109210-01-7
M. Wt: 210.25 g/mol
InChI Key: MPKDZTZRDDSCRW-UHFFFAOYSA-N
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Description

6-Formyl-1,1dioxothiachroman is a chemical compound belonging to the class of thiachromans, which are sulfur-containing heterocycles This compound is characterized by the presence of a formyl group (-CHO) attached to the sixth position of the thiachroman ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-1,1dioxothiachroman typically involves the following steps:

    Formation of the Thiachroman Ring: The thiachroman ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor and an aromatic aldehyde. This reaction is often catalyzed by acids or bases under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-1,1dioxothiachroman can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 6-Carboxy-1,1dioxothiachroman.

    Reduction: 6-Hydroxymethyl-1,1dioxothiachroman.

    Substitution: Various substituted thiachroman derivatives, depending on the substituent introduced.

Scientific Research Applications

    Biology: Thiachroman derivatives have shown promise as enzyme inhibitors and have been investigated for their potential as therapeutic agents.

    Medicine: Research has explored the use of thiachroman derivatives in the development of new drugs, particularly for their anti-inflammatory and anticancer properties.

    Industry: Thiachroman compounds are used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Formyl-1,1dioxothiachroman involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The formyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

6-Formyl-1,1dioxothiachroman can be compared with other similar compounds, such as:

    6-Formyl-1,2,9,10-tetramethoxy-6a,7-dehydroaporphine: Another formylated heterocycle with distinct structural features and biological activities.

    Coumarins: A class of benzopyranone derivatives with diverse biological activities, including anticoagulant and anticancer properties.

    Spiropyrans: Photochromic compounds that can switch between different isomeric forms under light, with applications in smart materials and sensors.

The uniqueness of this compound lies in its specific structural features and the presence of the sulfur atom, which imparts distinct chemical and biological properties compared to other heterocycles.

Properties

CAS No.

109210-01-7

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromene-6-carbaldehyde

InChI

InChI=1S/C10H10O3S/c11-7-8-3-4-10-9(6-8)2-1-5-14(10,12)13/h3-4,6-7H,1-2,5H2

InChI Key

MPKDZTZRDDSCRW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C=O)S(=O)(=O)C1

Origin of Product

United States

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